Cas no 145159-64-4 (1-(Benzyloxy)-2-fluoro-5-methyl-4-nitrobenzene)

1-(Benzyloxy)-2-fluoro-5-methyl-4-nitrobenzene is a fluorinated nitroaromatic compound featuring a benzyloxy substituent, which enhances its utility as an intermediate in organic synthesis. The presence of both electron-withdrawing (nitro and fluoro) and electron-donating (benzyloxy and methyl) groups on the benzene ring imparts unique reactivity, making it valuable for constructing complex molecular frameworks. Its structural features facilitate selective functionalization, particularly in pharmaceutical and agrochemical applications. The compound’s stability under standard conditions ensures consistent performance in multistep reactions. Its well-defined purity and compatibility with common synthetic methodologies further underscore its role as a versatile building block for specialized chemical synthesis.
1-(Benzyloxy)-2-fluoro-5-methyl-4-nitrobenzene structure
145159-64-4 structure
Product Name:1-(Benzyloxy)-2-fluoro-5-methyl-4-nitrobenzene
CAS No:145159-64-4
MF:C14H12FNO3
MW:261.248387336731
CID:1090506
PubChem ID:22414647
Update Time:2025-08-05

1-(Benzyloxy)-2-fluoro-5-methyl-4-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(Benzyloxy)-2-fluoro-5-methyl-4-nitrobenzene
    • 1-fluoro-4-methyl-5-nitro-2-phenylmethoxybenzene
    • NPHKOAHNJIKDMM-UHFFFAOYSA-N
    • SCHEMBL3620743
    • 2-nitro-4-fluoro-5-benzyloxy-toluene
    • 145159-64-4
    • Inchi: 1S/C14H12FNO3/c1-10-7-14(12(15)8-13(10)16(17)18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
    • InChI Key: NPHKOAHNJIKDMM-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(C)=CC=1OCC1C=CC=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 261.08012141g/mol
  • Monoisotopic Mass: 261.08012141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 55Ų

1-(Benzyloxy)-2-fluoro-5-methyl-4-nitrobenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019088987-1g
1-(Benzyloxy)-2-fluoro-5-methyl-4-nitrobenzene
145159-64-4 95%
1g
321.44 USD 2021-06-17
Crysdot LLC
CD12141180-1g
1-(Benzyloxy)-2-fluoro-5-methyl-4-nitrobenzene
145159-64-4 95+%
1g
$402 2024-07-23

Additional information on 1-(Benzyloxy)-2-fluoro-5-methyl-4-nitrobenzene

Introduction to 1-(Benzyloxy)-2-fluoro-5-methyl-4-nitrobenzene (CAS No. 145159-64-4)

1-(Benzyloxy)-2-fluoro-5-methyl-4-nitrobenzene (CAS No. 145159-64-4) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its benzyloxy, fluoro, methyl, and nitro substituents, offers a range of potential applications due to its reactivity and functional group diversity.

The molecular structure of 1-(Benzyloxy)-2-fluoro-5-methyl-4-nitrobenzene consists of a benzene ring substituted with a benzyloxy group at the 1-position, a fluoro group at the 2-position, a methyl group at the 5-position, and a nitro group at the 4-position. This arrangement provides a rich platform for further chemical modifications and derivatizations, making it an attractive starting material for various synthetic routes.

In recent years, the study of 1-(Benzyloxy)-2-fluoro-5-methyl-4-nitrobenzene has been driven by its potential in the development of novel pharmaceuticals and advanced materials. The presence of the nitro group imparts strong electron-withdrawing properties, which can influence the electronic and physical properties of the molecule. This characteristic is particularly useful in the design of compounds with specific biological activities or electronic functionalities.

1-(Benzyloxy)-2-fluoro-5-methyl-4-nitrobenzene has been explored in various synthetic pathways due to its reactivity. For instance, it can serve as an intermediate in the synthesis of more complex molecules, such as those used in drug discovery and development. The benzyloxy group can be selectively cleaved under mild conditions, allowing for further functionalization of the benzene ring. Additionally, the fluoro and methyl substituents can be leveraged to fine-tune the lipophilicity and metabolic stability of derived compounds.

In medicinal chemistry, 1-(Benzyloxy)-2-fluoro-5-methyl-4-nitrobenzene has shown promise as a scaffold for the development of new therapeutic agents. Research has focused on its potential as an intermediate in the synthesis of anti-cancer drugs, anti-inflammatory agents, and other bioactive molecules. The nitro group can be reduced to an amino group under appropriate conditions, which can then be further modified to introduce additional functional groups or linkers for conjugation with other biomolecules.

The electronic properties of 1-(Benzyloxy)-2-fluoro-5-methyl-4-nitrobenzene have also been investigated in the context of materials science. Its strong electron-withdrawing nature makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to tune its electronic properties through chemical modifications opens up possibilities for optimizing device performance and stability.

Safety and handling considerations are essential when working with 1-(Benzyloxy)-2-fluoro-5-methyl-4-nitrobenzene. While it is not classified as a hazardous substance under current regulations, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) and following standard laboratory safety protocols.

In conclusion, 1-(Benzyloxy)-2-fluoro-5-methyl-4-nitrobenzene (CAS No. 145159-64-4) is a valuable compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features and reactivity make it an important building block for the development of novel pharmaceuticals and advanced materials. Ongoing research continues to uncover new possibilities for its use, solidifying its position as a key player in these fields.

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